![molecular formula C12H18O5 B12284571 Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル(1S,2R,3S,4S,5S)-2,3-O-(イソプロピリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレートは、その独特な二環式構造で知られる複雑な有機化合物です。この化合物は、エチルエステル基、イソプロピリデン保護ジオール、ヒドロキシル基の存在を特徴としています。 その複雑な構造により、有機合成や医薬品化学など、さまざまな科学研究分野で注目されています .
準備方法
合成経路と反応条件
エチル(1S,2R,3S,4S,5S)-2,3-O-(イソプロピリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレートの合成には、通常、複数の手順が必要です。一般的な方法の1つは、ディールス・アルダー反応による二環式コアの調製から始まり、続いてイソプロピリデン保護基の導入を行います。最後のステップは、エチルエステル基を導入するためのエステル化です。 反応条件には、多くの場合、ジクロロメタンなどの有機溶媒やルイス酸などの触媒の使用が含まれます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器や自動合成プラットフォームを使用することで、生産プロセスの効率と収率を向上させることができます。 さらに、カラムクロマトグラフィーや再結晶などの精製技術を使用して、高純度の化合物を得ます .
化学反応の分析
反応の種類
エチル(1S,2R,3S,4S,5S)-2,3-O-(イソプロピリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレートは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: エステル基は、アルコールに還元される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤としてPCC(ピリジニウムクロロクロメート)、還元剤としてLiAlH4(リチウムアルミニウムハイドライド)、および置換反応のための酸または塩基などがあります。 反応条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気で行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ヒドロキシル基の酸化はケトンを生じ、エステル基の還元はアルコールを生じます .
科学的研究の応用
エチル(1S,2R,3S,4S,5S)-2,3-O-(イソプロピリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレートは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: その誘導体は、潜在的な生物学的活性の観点から研究されています。
医学: 医薬品化合物の合成における前駆体として役立ちます。
工業: 特殊化学薬品や材料の製造に使用されます.
作用機序
エチル(1S,2R,3S,4S,5S)-2,3-O-(イソプロピリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレートの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシル基とエステル基は、酵素や受容体との水素結合やその他の相互作用に関与し、さまざまな生化学経路に影響を与える可能性があります。 イソプロピリデン基は立体保護を提供し、化合物の安定性と選択性を向上させます .
類似化合物との比較
類似化合物
- エチル(1S,2R,3S,4S,5S)-2,3-O-(メチリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレート
- エチル(1S,2R,3S,4S,5S)-2,3-O-(エチリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレート
独自性
エチル(1S,2R,3S,4S,5S)-2,3-O-(イソプロピリデン)-4-ヒドロキシビシクロ[3.1.0]ヘキサンカルボキシレートは、他の類似の化合物と比較して、安定性と選択性を向上させる、その特定のイソプロピリデン保護基により、ユニークです。 これは、反応性の精密な制御が必要とされる合成用途において特に価値があります .
特性
IUPAC Name |
ethyl 5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-15-10(14)12-5-6(12)7(13)8-9(12)17-11(2,3)16-8/h6-9,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHJYQWYJORMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(C3C2OC(O3)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
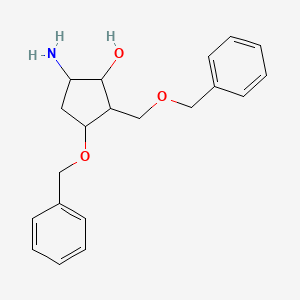

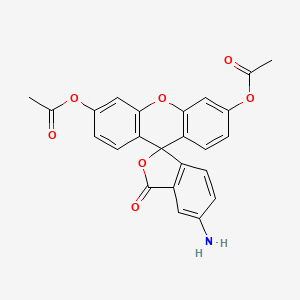
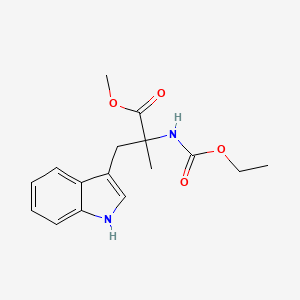

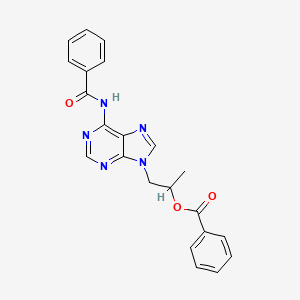

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
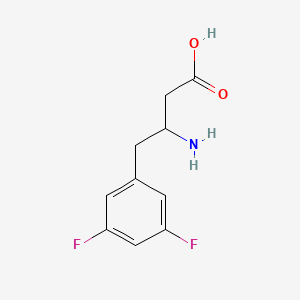
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)


